3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3F2N4S/c12-5-1-2-6(7(13)3-5)8-4-21-10-18-17-9(11(14,15)16)20(10)19-8/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFGNTFLRDIVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C(F)(F)Cl)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in high yields of the desired product . The reaction conditions are mild, making this method efficient and straightforward for laboratory-scale synthesis.
Chemical Reactions Analysis
3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ox
Biological Activity
The compound 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS No. 477846-69-8) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H10Cl2F2N4S
- Molecular Weight : 361.24 g/mol
- InChI Key : Not available in the provided data
Antimicrobial and Antiparasitic Activity
Research indicates that derivatives of triazolo-thiadiazines exhibit notable antimicrobial and antiplasmodial activities. Specifically, compounds similar to the target molecule have demonstrated in vitro effectiveness against Plasmodium falciparum, the causative agent of malaria. The reported IC50 values for related compounds range from 0.4 to 0.9 µM , indicating strong activity against multi-resistant strains of the parasite .
Table 1: Antiplasmodial Activity of Related Compounds
| Compound ID | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A | 0.4 | 40 | 100 |
| Compound B | 0.5 | 38 | 76 |
| Compound C | 0.9 | 30 | 33 |
The selectivity index (SI), calculated as , indicates that these compounds maintain low cytotoxicity while exhibiting potent antimalarial effects.
Cytotoxicity Studies
In studies involving human liver cell lines (HepG2), the cytotoxicity of triazolo-thiadiazine derivatives was assessed. The CC50 values were found to be relatively high (around 40 µM ), suggesting a favorable safety profile for potential therapeutic applications .
The mechanism by which triazolo-thiadiazines exert their biological effects is still under investigation. However, it is hypothesized that these compounds may interfere with critical metabolic pathways in parasites or bacteria by inhibiting specific enzymes or disrupting cellular processes.
Case Study 1: Antiplasmodial Activity
A study published in HAL documented the synthesis and biological evaluation of various triazolo-thiadiazine derivatives against P. falciparum. The study highlighted that substituents on the thiadiazine ring significantly influenced the antiplasmodial activity. The presence of a trichloromethyl group at specific positions was crucial for maintaining activity while minimizing cytotoxic effects .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on establishing a structure-activity relationship for triazolo-thiadiazines. It was found that modifications to the phenyl group could enhance both potency and selectivity against malaria parasites while reducing toxicity to human cells. This work underscores the importance of chemical structure in optimizing drug candidates for infectious diseases .
Comparison with Similar Compounds
Key Observations :
- Halogenation : The 2,4-dichlorophenyl group at C-6 (target compound) correlates with enhanced antimicrobial and anticancer activities compared to unsubstituted phenyl rings .
- Electron-Withdrawing Groups : The -CF2Cl group at C-3 may improve metabolic stability and target binding compared to methoxy or methyl groups .
- PDE4 Inhibition : Substituents like dimethoxyphenyl and tetrahydrofuran-3-yloxy enhance PDE4 isoform selectivity .
Structure-Activity Relationship (SAR)
- C-6 Position :
- C-3 Position :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazine derivatives, and how can these methods be adapted for the target compound?
- Methodological Answer : The core triazolo-thiadiazine scaffold is typically synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazoles with phenacyl bromides or α-haloketones under reflux in ethanol (yields ~75–82%) . For the target compound, substituting the phenacyl bromide with 2,4-dichlorophenacyl bromide and introducing the chlorodifluoromethyl group at position 3 would require careful optimization of reaction time (4–6 hours) and temperature (80–100°C). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How is the structural conformation of triazolo-thiadiazines validated, and what analytical techniques are critical for characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is pivotal for confirming non-planar ring systems and substituent orientations. For example, dihedral angles between the triazolo-thiadiazine core and aryl substituents range from 10–15°, influencing π-π stacking interactions (centroid distances: 3.5–3.8 Å) . Complementary techniques include:
- NMR : and NMR to confirm substituent integration (e.g., chlorodifluoromethyl at δ 110–120 ppm for ).
- IR : Stretching vibrations for C=N (1590–1600 cm) and C-S (670–690 cm) .
- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H] at m/z ~450–500) .
Q. What preliminary biological assays are used to screen triazolo-thiadiazines for pharmacological activity?
- Methodological Answer : Initial screening involves:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC values: 8–64 µg/mL) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values <10 µM indicating potency .
- Enzyme Inhibition : PDE4 or tubulin inhibition assays using fluorescence polarization (IC: 0.5–5 µM) .
Advanced Research Questions
Q. How do substituent modifications at positions 3 and 6 influence the compound’s tubulin polymerization inhibition and antitumor efficacy?
- Methodological Answer : SAR studies reveal:
- Position 3 : Chlorodifluoromethyl groups enhance lipophilicity (logP: 3.5–4.0) and microtubule destabilization (IC: 0.8 µM vs. 2.5 µM for methyl analogs) .
- Position 6 : 2,4-Dichlorophenyl improves π-stacking with tubulin’s colchicine-binding site (docking scores: −9.5 kcal/mol vs. −7.2 kcal/mol for 4-fluorophenyl) .
- Advanced Assays : Confocal microscopy to visualize mitotic arrest (G2/M phase >60% at 1 µM) .
Q. What strategies resolve contradictions in reported COX-2/COX-1 selectivity ratios for structurally similar analogs?
- Methodological Answer : Discrepancies arise from:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF) at position 6 increase COX-2 selectivity (IC: 0.2 µM vs. COX-1: 15 µM) .
- Assay Variability : Use isoform-specific inhibitors (e.g., celecoxib) as controls in human recombinant COX-2 assays (Cayman Chemical) .
- Crystallographic Validation : Co-crystallization with COX-2 (PDB ID) to identify key hydrogen bonds (e.g., Arg120 interaction) .
Q. How can computational modeling guide the design of triazolo-thiadiazines with improved PDE4 inhibitory potency?
- Methodological Answer :
- Docking Studies : Glide SP/XP protocols (Schrödinger) predict binding to PDE4’s catalytic domain (GLN-369, MET-347 interactions) .
- MD Simulations : 100-ns simulations assess stability of the triazolo-thiadiazine core (RMSD <2.0 Å) .
- QSAR Models : Hammett σ constants for substituents correlate with pIC (R: 0.85) .
Q. What crystallographic insights explain the stability of triazolo-thiadiazine derivatives in solid-state formulations?
- Methodological Answer : SC-XRD reveals:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
